molecular formula C13H16O3 B2925325 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1184558-92-6

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2925325
CAS No.: 1184558-92-6
M. Wt: 220.268
InChI Key: JPLFOUVBPIWOAA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is a synthetic ketone derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the cyclopropyl and dimethoxyphenyl motifs are frequently utilized as key building blocks in the synthesis of more complex molecules and are investigated for their potential biological activities . Specifically, structurally similar enone (α,β-unsaturated carbonyl) derivatives have demonstrated significant potential in anti-inflammatory research, showing efficacy in inhibiting superoxide anion production and elastase release in human neutrophils without cytotoxicity . Furthermore, analogous compounds containing the 3,4-dimethoxyphenyl group are explored in the development of novel therapeutic agents, including anti-mycobacterial compounds . The cyclopropyl ketone moiety is also a subject of study in organic synthesis, where it can serve as a precursor or intermediate for various chemical transformations . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-6-3-9(8-13(12)16-2)7-11(14)10-4-5-10/h3,6,8,10H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLFOUVBPIWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone typically involves the reaction of cyclopropyl methyl ketone with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Aryl Group

Compound Name Substituents Molecular Formula Key Properties/Applications References
1-Cyclopropyl-2-(4-fluorophenyl)ethanone 4-Fluorophenyl C₁₁H₁₁FO Intermediate for Prasugrel (antiplatelet drug)
1-Cyclopropyl-2-(2-nitrophenyl)ethanone 2-Nitrophenyl C₁₁H₁₁NO₃ Potential nitro group reactivity for further derivatization
1-Cyclopropyl-2-(4-pyridinyl)ethanone 4-Pyridinyl C₁₀H₁₁NO Role in cell differentiation studies (hiPSC/EB separation)
1-(3,4-Dimethoxyphenyl)-2-phenylethanone Phenyl (no cyclopropyl) C₁₆H₁₆O₄ Precursor in Friedel-Crafts acylations

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluorine) enhance electrophilicity at the ketone, facilitating nucleophilic additions .
  • Methoxy groups (3,4-dimethoxy) improve solubility in polar solvents and influence binding in kinase inhibitors .
Kinase Inhibitor Derivatives
  • Compound 8b: (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone, synthesized from 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, shows CDK9 inhibitory activity (14% yield) .

Comparison :

  • The 3,4-dimethoxyphenyl group in both compounds enhances binding to hydrophobic kinase pockets.
  • Replacement with 4-pyridinyl (as in ) shifts activity toward cell differentiation pathways.

Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility Stability
1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone 232.27 g/mol 2.5 Moderate in DMSO Stable at 2–8°C
1-Cyclopropyl-2-(4-fluorophenyl)ethanone 178.21 g/mol 2.8 High in acetone Hygroscopic
1-(3,4-Dimethoxyphenyl)-2-phenylethanone 272.30 g/mol 3.1 Low in water Sensitive to light

Trends :

  • Methoxy groups reduce LogP compared to fluorine or nitro substituents.
  • Cyclopropyl-containing analogs generally exhibit better thermal stability .

Biological Activity

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that have evaluated its pharmacological properties.

Chemical Structure and Synthesis

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol

The compound can be synthesized through various methods, often involving the reaction of cyclopropyl ketones with substituted phenolic compounds. The typical synthetic route involves the use of anhydrous solvents and specific catalysts to achieve high yields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that it may modulate inflammatory pathways and exhibit antioxidant properties. In particular, studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and reduce neutrophil activation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various derivatives of cyclopropyl ketones, including this compound. The compound demonstrated significant inhibition of neutrophil superoxide production with an IC50 value of approximately 6.52 μM . This suggests a strong potential for use in treating inflammatory conditions.
  • Cytotoxicity and Selectivity : The selectivity index (SI) for this compound was determined in relation to various cell lines. It exhibited low cytotoxicity against HepG2 cells (IC50 > 100 μM), indicating a favorable therapeutic profile . This low toxicity combined with its anti-inflammatory effects positions it as a candidate for further development.
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that substituents on the phenolic ring significantly influence the biological activity of cyclopropyl ketones. Modifications such as electron-withdrawing groups enhance potency against specific targets while maintaining low cytotoxicity .

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultIC50 (μM)
Anti-inflammatoryNeutrophil superoxide productionSignificant inhibition6.52
CytotoxicityHepG2 cell lineLow cytotoxicity>100
Selectivity IndexCalculatedFavorable>32

Q & A

What are the established synthetic routes for 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone, and how do reaction conditions influence yield?

Basic Research Question
A common method involves Friedel-Crafts acylation , where cyclopropane-containing acyl chloride reacts with 3,4-dimethoxyphenyl derivatives in the presence of Lewis acids (e.g., AlCl₃). For example, brominated intermediates like 3,4-dimethoxybromoacetophenone can be synthesized via copper(II) bromide-mediated bromination, followed by cyclopropane introduction under reflux conditions .
Key Variables :

  • Temperature: Reflux (~270°C) ensures complete bromination .
  • Solvent: Ethyl acetate improves solubility of intermediates .
  • Catalyst: Anhydrous CuBr₂ enhances electrophilic substitution efficiency .
    Yield Optimization :
ParameterOptimal RangeImpact on Yield
Reaction Time4–6 hoursProlonged time increases side products
Catalyst Loading1.1 eqExcess CuBr₂ reduces purity
Solvent Volume20 mL/gLower volumes improve kinetics

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question
IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), aromatic C–O (1250–1050 cm⁻¹), and cyclopropane ring vibrations (950–850 cm⁻¹) .
GC-MS : Retention indices (RI) vary with column type:

Column TypeActive PhaseRI ValueReference
CapillaryVF-5MS1573
CapillaryOptima-51564
Data Interpretation : Discrepancies in RI values arise from column polarity and temperature gradients. Cross-validation with polar columns (e.g., Carbowax 20M, RI = 2393) is advised for confirmation .

How does the cyclopropyl moiety affect the compound’s reactivity in β-O-4 bond cleavage studies?

Advanced Research Question
In lignin model systems (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone), the cyclopropyl group stabilizes radical intermediates during alkaline cleavage. Under KOtBu/tBuOH, β-O-4 bond cleavage occurs at 30°C, contrasting with traditional pulping (>100°C). The cyclopropane’s strain enhances electron delocalization, accelerating oxidation to 3,4-dimethoxybenzoic acid .
Mechanistic Insight :

  • Without cyclopropane : Slower cleavage due to reduced stabilization of transition states.
  • With cyclopropane : 50% faster reaction at 0.5 mol/L KOtBu .

What contradictions exist in GC-MS data interpretation, and how can they be resolved?

Advanced Research Question
Contradictions arise from:

  • Column-specific RI variations : Non-polar columns (e.g., DB-1, RI = 1515) vs. polar columns (Carbowax 20M, RI = 2393) yield divergent retention times .
  • Temperature ramps : Multi-step programs (e.g., 60°C → 270°C at 3°C/min) alter peak resolution compared to isothermal runs .
    Resolution Strategies :
  • Use RI libraries specific to column type (e.g., NIST’s Van Den Dool indices) .
  • Pair GC-MS with HPLC-PDA for UV-Vis confirmation (λmax ~280 nm for aromatic systems).

How is this compound applied in lignin degradation studies?

Advanced Research Question
As a β-O-4 lignin model, it mimics natural lignin’s ether linkages. In KOtBu/tBuOH systems, its cleavage mechanism informs biomass processing:

  • Key Observations :
    • Oxidation to 3,4-dimethoxybenzoic acid confirms radical-mediated pathways .
    • Absence of α-hydroxy groups (e.g., in methylated analogs) inhibits cleavage, highlighting the role of proton abstraction .
      Applications :
  • Biomass valorization for biofuel precursors.
  • Design of mild lignin-depolymerization catalysts.

What structural insights are provided by crystallographic data?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Cyclopropane ring vs. aromatic planes (47.6°–63.9°), influencing steric interactions in catalysis .
  • Intermolecular Interactions : Weak C–H⋯F bonds (2.3–2.5 Å) stabilize crystal packing, relevant for material science applications .
    Table: Crystallographic Parameters
ParameterValue
Space GroupP 1
R Factor0.046
C–C Bond Length1.54 Å (mean)

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